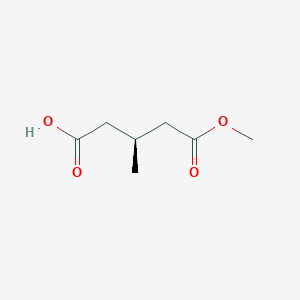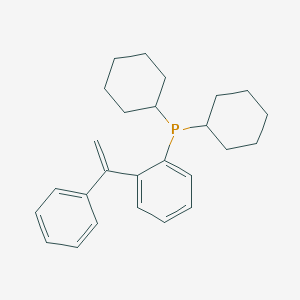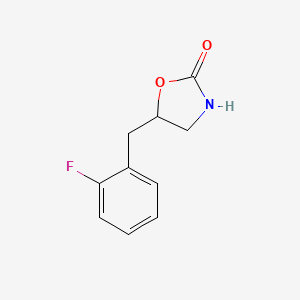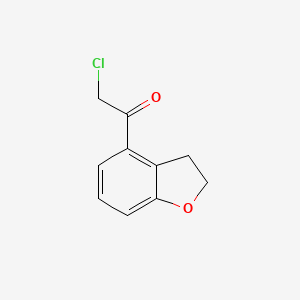
2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone typically involves the chlorination of 2,3-dihydrobenzofuran followed by acylation. One common method is the reaction of 2,3-dihydrobenzofuran with thionyl chloride to introduce the chlorine atom, followed by the reaction with acetyl chloride to form the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
- 2-Chloro-1-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)ethanone
- 5-Chloroacetyl-2,3-dihydrobenzofuran
Uniqueness
2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and ethanone group provides distinct properties that can be leveraged in various applications .
Eigenschaften
CAS-Nummer |
364380-03-0 |
|---|---|
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
2-chloro-1-(2,3-dihydro-1-benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C10H9ClO2/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-3H,4-6H2 |
InChI-Schlüssel |
OLUFFFGDXYDSPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC(=C21)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
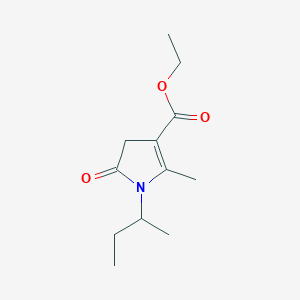
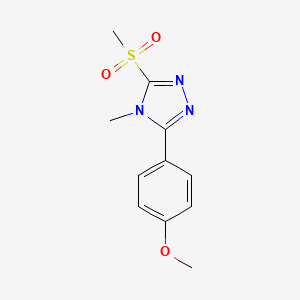
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
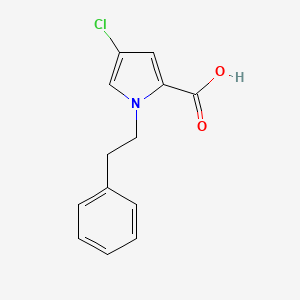
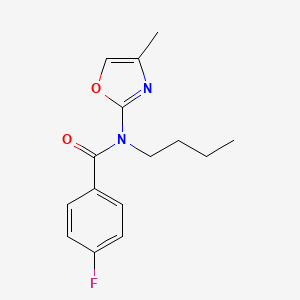
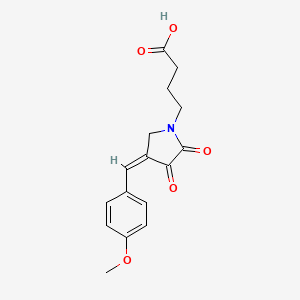
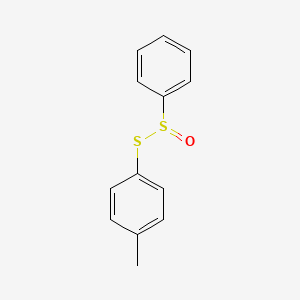
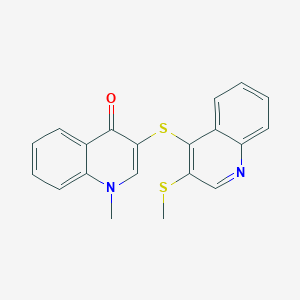
methyl butanoate](/img/structure/B12883359.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
